molecular formula C21H16ClN3O2 B2985416 3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 343374-72-1

3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2985416
CAS No.: 343374-72-1
M. Wt: 377.83
InChI Key: BYLAILFZUVIZPA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3-Nitrophenyl)-5-Phenyl-4,5-dihydro-1H-pyrazole (CAS 343374-72-1) is a pyrazole derivative supplied for investigational purposes. The pyrazole scaffold is a pharmacologically significant active scaffold recognized for its wide spectrum of biological activities in scientific research . Studies on pyrazole and dihydropyrazole (pyrazoline) analogs have indicated potential research value in areas such as anti-inflammatory , antimicrobial , antidepressant , and anticancer investigations. The mechanism of action for related compounds has been explored in research settings, with some analogs shown to interact with enzymatic targets like cyclooxygenase-2 (COX-2) or act as monoamine oxidase (MAO) inhibitors . This specific compound, with its 4-chlorophenyl, 3-nitrophenyl, and phenyl substituents, represents a valuable chemical tool for medicinal chemistry research, structure-activity relationship (SAR) studies, and as a synthetic intermediate for developing novel bioactive molecules . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-17-11-9-15(10-12-17)20-14-21(16-5-2-1-3-6-16)24(23-20)18-7-4-8-19(13-18)25(26)27/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLAILFZUVIZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and antioxidant activities. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : Pyrazole ring
  • Substituents :
    • 4-Chlorophenyl group at position 3
    • 3-Nitrophenyl group at position 1
    • Phenyl group at position 5

Antioxidant Properties

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antioxidant properties . Molecular docking studies suggest that these compounds can effectively scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory activities. The presence of nitro groups enhances the electrophilic nature of the compound, facilitating interactions with inflammatory mediators . In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. For instance, compounds structurally related to 3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole have shown promising results against various bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for active derivatives against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The anticancer properties of pyrazole derivatives are another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial activity of several pyrazole derivatives, including those with similar substituents to our compound. The study utilized methods such as time-kill assays and biofilm formation inhibition tests. Results indicated that certain derivatives exhibited significant bactericidal activity against resistant strains .

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit nitric oxide production in macrophages. The results demonstrated that compounds with nitro substituents had enhanced inhibitory effects compared to their counterparts .

Data Tables

Property Observation
Antioxidant ActivitySignificant scavenging ability
Anti-inflammatory ActivityInhibition of cytokine production
MIC Against S. aureus0.22 - 0.25 μg/mL
Apoptosis InductionEnhanced in cancer cell lines

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazoline Derivatives

Substituent Effects on Molecular Conformation

The dihedral angles between the pyrazole ring and substituted aryl groups are critical for molecular planarity and intermolecular interactions. Key comparisons include:

Compound Substituents (Positions 1, 3, 5) Dihedral Angles (°) Source
Target Compound 3-Nitrophenyl, 4-Chlorophenyl, Phenyl Not reported
1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)] 4-Chlorophenyl, 4-Methoxyphenyl, Acetophenone 6.69 (pyrazole/chlorophenyl), 74.88 (pyrazole/methoxyphenyl)
Compound 3 (Molecules 2013) 4-Fluorophenyl, 4-Chlorophenyl, Acetophenone 4.89 (pyrazole/fluorophenyl)
Compound 4 (Molecules 2013) 4-Fluorophenyl, Phenyl, Propanoyl 10.53 and 9.78 (two molecules)

Key Observations :

  • Compounds with smaller dihedral angles (e.g., 4.89° in compound 3 ) exhibit enhanced planarity, which correlates with improved π-π stacking in crystal structures.
Bond Lengths and Ring Puckering

Bond lengths within the pyrazole ring and adjacent substituents influence stability:

Compound C3–N1 (Å) N1–N2 (Å) C5–C4 (Å) Puckering Amplitude (Å) Source
Target Compound
5d () 1.377 1.366 1.504 Not reported
Compound 9 1.384 1.373 1.507 0.078 (max deviation)

Key Observations :

  • Pyrazole rings typically exhibit bond lengths of ~1.37–1.38 Å for C–N and ~1.50 Å for C–C bonds, consistent with partial double-bond character .
  • Ring puckering (e.g., 0.078 Å deviation in ) may enhance solubility or alter binding kinetics in biological systems.

Key Observations :

  • Ultrasound and microwave methods reduce reaction times and improve yields compared to conventional heating .
  • The nitro group in the target compound may necessitate milder conditions to avoid decomposition.

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance enzyme inhibition (e.g., carbonic anhydrase ).
  • Bulky substituents (e.g., methoxyphenyl ) may reduce membrane permeability, affecting bioavailability.

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine derivatives. Key steps include:

  • Chalcone precursor preparation : Reaction of substituted acetophenones with aromatic aldehydes under basic conditions (e.g., NaOH/ethanol) to form α,β-unsaturated ketones.
  • Pyrazoline formation : Treatment of the chalcone with hydrazine hydrate or substituted phenylhydrazines in acetic acid under reflux (4–6 hours). Optimization involves adjusting stoichiometry, temperature (80–100°C), and acid concentration to improve yield .
  • Example : For analogs, glacial acetic acid and phenylhydrazine (0.005 mol) reacted with chalcone precursors at 80°C for 4 hours, yielding 61–80% after recrystallization .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • Spectroscopy :
    • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR in CDCl3_3 or DMSO-d6_6 to confirm substituent positions and diastereotopic protons in the dihydropyrazole ring.
    • IR : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) bonds.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for refinement. For example, SHELXL refined structures with R-factors < 0.06, resolving bond lengths (1.45–1.50 Å for C–N) and dihedral angles (5–15° deviations from planarity) .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions with biological targets like carbonic anhydrases or viral proteases?

Answer:

  • Target selection : Prioritize enzymes with known pyrazoline interactions (e.g., carbonic anhydrase isoforms CAH1/CAH2 or SARS-CoV-2 main protease).
  • Methodology :
    • Prepare ligand structures using Gaussian for DFT-optimized geometries.
    • Use AutoDock Vina or GOLD for docking, with grid boxes centered on active sites (e.g., Zn2+^{2+} in CAH1).
    • Validate docking poses with MD simulations (NAMD/GROMACS) to assess binding stability.
  • Example : Analogous trifluoromethyl-pyrazoles showed binding affinities (ΔG = −8.5 kcal/mol) to CAH1 via hydrophobic interactions with Val-121 and His-94 .

Q. What methodologies analyze puckering conformations in the dihydropyrazole ring, and how do they impact bioactivity?

Answer:

  • Puckering analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity. For 5-membered rings, parameters include:
    • Amplitude (q) : 0.2–0.5 Å for moderate puckering.
    • Phase angle (φ) : Determines pseudorotation pathways (e.g., envelope vs. twist conformers).
  • Impact on bioactivity : Planar conformers enhance π-stacking with aromatic residues (e.g., Phe-140 in COX-2), while puckered forms may improve steric complementarity in hydrophobic pockets .

Q. How should researchers resolve contradictions in biological activity data across pyrazoline derivatives?

Answer:

  • Systematic SAR studies : Compare substituent effects using:
    • Electron-withdrawing groups (EWGs) : Nitro (-NO2_2) at C1 enhances antibacterial activity (MIC = 12.5 µg/mL against S. aureus) but reduces solubility.
    • Hydrophobic groups : Chlorophenyl at C3 improves antifungal activity (IC50_{50} = 8.2 µM) via membrane penetration.
  • Data normalization : Control for assay conditions (e.g., broth microdilution vs. agar diffusion) and cell lines. For example, discrepancies in IC50_{50} values (2–20 µM) for COX-2 inhibition may arise from varying enzyme sources .

Methodological Tables

Q. Table 1: Comparative Synthetic Yields Under Varied Conditions

PrecursorReagentTemperature (°C)Yield (%)Reference
4-Chlorophenyl chalconePhenylhydrazine8061
3-Nitrophenyl chalconeHydrazine hydrate10080

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)Biological RelevanceReference
C–N bond length1.48 ± 0.02Enzyme active site binding
Dihedral angle (C3–C4)12.5°Conformational flexibility

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